Lipophilicity-Driven Flavor Partitioning and Release for Optimized Formulation
4-((2-Methyl-3-furyl)thio)-5-nonanone demonstrates significantly higher lipophilicity compared to its potent but water-sensitive analog, 2-methyl-3-furanthiol (MFT). This is a key differentiator for flavor release and stability in complex matrices . The target compound's calculated logP is 4.66, versus MFT's experimental logP of 1.55, representing a greater than 1,000-fold increase in partition coefficient favoring the lipid phase [1][2].
| Evidence Dimension | Lipophilicity (logP) - Octanol/Water Partition Coefficient |
|---|---|
| Target Compound Data | logP = 4.66 (calculated) |
| Comparator Or Baseline | 2-Methyl-3-furanthiol (MFT, CAS 28588-74-1), logP = 1.55 (experimental) |
| Quantified Difference | Target compound is >3 logP units higher, indicating >1,000-fold greater partitioning into lipid phases. |
| Conditions | Calculated and experimental values derived from standard cheminformatics models and databases [1][2]. |
Why This Matters
Higher lipophilicity (logP 4.66) predicts superior retention and controlled release in high-fat food systems compared to more water-soluble alternatives, directly impacting flavor perception and shelf-life stability .
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33535, 2-Methyl-3-furanthiol. View Source
- [2] HMDB. HMDB0037141: 4-[(2-Methyl-3-furanyl)thio]-5-nonanone. View Source
